Fmoc-L-Hyp-OH

Catalog No.
S9100864
CAS No.
M.F
C20H19NO5
M. Wt
353.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Hyp-OH

Product Name

Fmoc-L-Hyp-OH

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)

InChI Key

GOUUPUICWUFXPM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Fmoc-L-Hydroxyproline, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-trans-L-hydroxyproline, is a derivative of hydroxyproline, an amino acid that plays a crucial role in the structure of collagen. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during the synthesis process. Fmoc-L-Hydroxyproline has the empirical formula C20H19NO5C_{20}H_{19}NO_5 and a molecular weight of 353.37 g/mol .

The compound is characterized by its high purity (≥98% as determined by high-performance liquid chromatography) and is typically stored at temperatures between 2°C and 8°C . Its melting point ranges from 189°C to 193°C, indicating its stability under standard laboratory conditions .

, primarily due to the presence of its hydroxyl and carboxyl groups. Key reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under specific conditions.
  • Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
  • Substitution: The Fmoc protecting group can be selectively removed or substituted under mild conditions using deprotecting agents like piperidine .

These reactions are essential for modifying the compound for various applications in peptide synthesis and biochemical research.

Fmoc-L-Hydroxyproline is significant in biological systems, particularly due to its role in collagen stability and structure. Hydroxyproline enhances the thermal stability of collagen fibers, which is critical for maintaining the structural integrity of connective tissues. Additionally, its incorporation into peptides can influence biological activity, such as cell signaling pathways and protein interactions .

The synthesis of Fmoc-L-Hydroxyproline typically involves several steps:

  • Protection of Hydroxyl Group: The hydroxyl group of hydroxyproline is protected using a tert-butyl group.
  • Protection of Amino Group: The amino group is then protected with an Fmoc group.
  • Purification: The resulting compound undergoes purification processes such as crystallization or chromatography to achieve high purity levels suitable for research applications .

Industrial production often employs similar methods but optimizes conditions for yield and scalability.

Fmoc-L-Hydroxyproline is widely utilized in various fields:

  • Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptides with specific functionalities.
  • Proteomics Research: Its use in proteomics facilitates the study of protein interactions and functions within biological systems.
  • Pharmaceutical Development: The compound's unique properties make it valuable in drug design, particularly in developing therapeutics targeting collagen-related diseases .

Research on Fmoc-L-Hydroxyproline has revealed its interactions with various biological molecules. Studies indicate that peptides containing hydroxyproline exhibit enhanced binding affinities to collagen receptors, influencing cellular responses and tissue repair mechanisms. Additionally, interaction studies have demonstrated that modifications to the hydroxyproline residue can alter peptide stability and bioactivity, underscoring its importance in therapeutic applications .

Several compounds share structural similarities with Fmoc-L-Hydroxyproline, including:

  • Fmoc-L-Proline: An amino acid used similarly in peptide synthesis but lacks the hydroxyl group present in hydroxyproline.
  • Fmoc-D-Hydroxyproline: A stereoisomer that may exhibit different biological activities due to its configuration.
  • Fmoc-O-tert-butyl-D-4-hydroxyproline: Another derivative with tert-butyl protection that serves similar functions in peptide synthesis but differs in reactivity due to the tert-butyl group .

Comparison Table

CompoundKey FeaturesUnique Aspects
Fmoc-L-HydroxyprolineContains hydroxyl group; stabilizes collagenEssential for collagen structure; enhances stability
Fmoc-L-ProlineLacks hydroxyl; commonly used in peptidesMore versatile without specific hydroxyl interactions
Fmoc-D-HydroxyprolineStereoisomer; different biological propertiesPotentially altered activity due to stereochemistry
Fmoc-O-tert-butyl-D-4-hydroxyprolineTert-butyl protection; used in peptide synthesisDifferent reactivity profile due to tert-butyl

Hydroxyproline, first isolated from gelatin by Emil Fischer in 1902, revolutionized understanding of collagen’s triple-helix stability. Its post-translational hydroxylation of proline residues in collagen accounts for ~13.5% of mammalian collagen’s amino acid content. Early peptide synthesis faced challenges in incorporating hydroxyproline due to:

  • Stereochemical complexity: The (2S,4R) configuration of 4-hydroxyproline necessitated enantioselective synthesis routes.
  • Side-chain reactivity: The hydroxyl group required protection during coupling to prevent undesired side reactions.

The development of Fmoc-protected hydroxyproline derivatives in the late 20th century addressed these issues. For instance, Fmoc-L-Hyp-OH’s compatibility with solid-phase peptide synthesis (SPPS) enabled the systematic study of collagen-mimetic peptides. Modern applications range from designing extracellular matrix analogs to synthesizing glycosylated peptides for plant hormone studies.

Role of Fmoc Protecting Groups in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonal stability under basic conditions makes it ideal for SPPS. Key advantages of Fmoc-L-Hyp-OH include:

Table 1: Comparative Properties of Fmoc-L-Hyp-OH

PropertyValueSource
CAS Number88050-17-3
Molecular FormulaC₂₀H₁₉NO₅
Molecular Weight353.37 g/mol
Melting Point189–193°C
SolubilityChloroform, DMSO, ethyl acetate
Optical Activity (α)²⁰/D−60° ± 2° (c = 1% in methanol)

Mechanistic Contributions

  • Deprotection Kinetics: Fmoc removal via 20% piperidine in DMF occurs within 10–20 minutes, minimizing side reactions compared to tert-butoxycarbonyl (Boc) strategies requiring acidic conditions.
  • Side-Chain Compatibility: The hydroxyl group remains inert under SPPS conditions, allowing sequential coupling with Fmoc-amino acids like Fmoc-Arg(Pbf)-OH.
  • Stereochemical Integrity: Fmoc-L-Hyp-OH maintains the (2S,4R) configuration critical for stabilizing polyproline type II helices in synthetic collagen.

A 2023 study demonstrated its utility in synthesizing Brassica PSY1, a glycopeptide hormone containing β-1,2-linked L-arabinose moieties. Fmoc-L-Hyp-OH enabled precise incorporation of O-acetylated arabinosyl groups without epimerization.

Fmoc-Based SPPS Protocols for Hyp Incorporation

Suppression of Diketopiperazine Formation Mechanisms

Hyp’s secondary amine group renders it highly susceptible to DKP formation during Fmoc deprotection. This side reaction occurs when the N-terminal amine attacks the adjacent carbonyl, releasing a six-membered diketopiperazine and truncating the peptide chain [5]. Traditional 20% piperidine/DMF deprotection solutions exacerbate this issue due to prolonged exposure to strong base.

Recent studies demonstrate that replacing piperidine with 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) reduces DKP formation by 80–90% [5]. DBU’s weaker basicity (pKa ~13) compared to piperidine (pKa ~11) decreases the nucleophilicity of the deprotected amine, while piperazine acts as a scavenger for liberated Fmoc groups.

Mechanistic Insight:

  • Deprotonation: DBU abstracts the Fmoc α-hydrogen, cleaving the carbamate bond.
  • Scavenging: Piperazine reacts with the fluorenylmethyl carbonate intermediate, preventing reattachment.
  • Steric Hindrance: Hyp’s hydroxyl group forms hydrogen bonds with the resin matrix, reducing conformational flexibility and intramolecular cyclization [5].

Novel Anchoring Strategies for C-Terminal Stability

Hyp-rich peptides, such as collagen fragments, require stable C-terminal anchoring to prevent premature cleavage during SPPS. Conventional Wang or Rink resins are inadequate due to their acid-labile linkers, which hydrolyze under repeated piperidine treatments.

Two advanced strategies have emerged:

  • Side-Chain Anchoring: Hyp is attached via its hydroxyl group to a 2-chlorotrityl chloride (CTC) resin. This ether linkage resists basic conditions while allowing mild acidic cleavage (1% TFA/DCM) [6].
  • Hydrazide-Based Linkers: Pre-functionalizing Hyp as a C-terminal hydrazide enables chemoselective cleavage via diazotization, yielding native carboxylic acids with <2% epimerization [6].

Table 2: Resin Linkers for Hyp-Containing Peptides

Linker TypeCleavage ConditionEpimerization Risk
CTC (side-chain)1% TFA/DCM<1%
HydrazideNaNO2, pH 31–2%
Sieber Amide95% TFA5–8%

Microwave-Assisted Synthesis Techniques

Microwave irradiation enhances coupling efficiency and reduces synthesis times for Hyp-containing sequences. By heating the resin to 75°C during Fmoc deprotection and 50°C during coupling, reaction times are reduced from 60 minutes to 5–10 minutes per cycle [7]. Key benefits include:

  • Improved Solvation: Microwave energy disrupts hydrogen bonding between Hyp’s hydroxyl group and the resin, increasing accessibility for incoming amino acids.
  • Reduced Aggregation: Transient heating prevents β-sheet formation in hydrophobic segments adjacent to Hyp residues.

Optimized Protocol:

  • Deprotection: 20% piperidine/DMF, 75°C, 2 × 1 minute.
  • Coupling: 4 eq Fmoc-Hyp-OH, 4 eq HCTU, 8 eq DIEA, 50°C, 10 minutes [7].

Fmoc-L-Hyp-OH has emerged as a critical building block in the design of cyclic peptide architectures, where its unique conformational properties contribute significantly to structural stability and functional performance. The incorporation of this amino acid derivative into cyclic peptide systems provides enhanced resistance to proteolytic degradation while maintaining the desired biological activity profiles [2].

Stabilization of β-Turn Motifs

The stabilization of β-turn motifs represents one of the most significant applications of Fmoc-L-Hyp-OH in peptide engineering. Research has demonstrated that the 4-hydroxyproline residue forms critical transannular hydrogen bonds that stabilize folded β-turn conformations in peptide segments [3] [4]. This stabilization mechanism is particularly important in procollagen chains, where the β-turn conformation in Pro-Gly segments appears to be a conformational requirement for proline hydroxylation [3].

The conformational preferences of hydroxyproline derivatives have been extensively studied through density functional theory calculations and experimental validation. The 4S diastereomer of 4-hydroxyproline exhibits unique conformational properties due to the formation of transannular hydrogen bonds between the 4S hydroxyl group and the ester carbonyl group [5]. These interactions result in altered main-chain torsion angles φ and ψ, which deviate from those observed in standard C-gamma-endo ring puckers. Specifically, the ψ angle of approximately 140° in acetyl-hydroxyproline-methyl ester approaches values typical of C-gamma-exo ring puckers, while the φ angle of approximately -65° represents an intermediate value between typical C-gamma-exo and C-gamma-endo conformations [5].

The stabilization of β-turn motifs through Fmoc-L-Hyp-OH incorporation has been demonstrated in various peptide systems. In cyclic hexapeptides containing hydroxyproline residues, the natural 4R configured hydroxyproline adopts conformations similar to unsubstituted peptides while maintaining the ability to bind anions such as halides and sulfate in aqueous solution [6]. However, unlike unsubstituted peptides that form sandwich-type 2:1 complexes, hydroxyproline-containing peptides form 1:1 complexes with stability constants ranging between 10^0 and 10^2 M^-1 in 80% deuterated water/deuterated methanol mixtures [6].

Conformational Restriction Strategies

Conformational restriction strategies utilizing Fmoc-L-Hyp-OH exploit the inherent rigidity of the pyrrolidine ring system to control peptide backbone flexibility. The cyclic side chain of hydroxyproline confers unique conformational restraints on both backbone and side chain dihedral angles, making it an ideal candidate for designing conformationally restricted peptides [7].

Recent advances in conformational restriction strategies have focused on the development of hexahydropyrimidine units derived from hydroxyproline derivatives. These rigid bicyclic systems can be formed during peptide ligation, allowing in situ turn generation at specific positions within the peptide sequence [8]. The transformation of hydroxyproline "doubly customizable units" into rigid hexahydropyrimidine units occurs with good global yields and introduces extra rigidity that is valuable for better control of biological interactions [8].

The conformational landscape of substituted prolines, including hydroxyproline derivatives, has been systematically studied to understand their impact on peptide structure. The 4-substituted proline analogs, particularly those derived from hydroxyproline, can be incorporated into peptides via standard solid-phase peptide synthesis protocols or through the innovative "proline editing" method on pre-synthesized sequences [7]. This methodology enables the stereospecific conversion of hydroxyproline residues to 122 different 4-substituted prolyl amino acids with either 4R or 4S stereochemistry [9].

The proline editing approach has demonstrated remarkable versatility in conformational restriction strategies. Starting with Fmoc-hydroxyproline incorporation during standard solid-phase peptide synthesis, the hydroxyl group can be protected with trityl groups in an automated manner. After peptide synthesis completion, the trityl group can be selectively removed with 2% trifluoroacetic acid, allowing subsequent stereospecific modifications of the free hydroxyl group [9]. This methodology has been successfully applied to both model tetrapeptides and complex protein systems such as the trp cage miniprotein [9].

Collagen-Mimetic Peptide Systems

Collagen-mimetic peptide systems represent a major area of application for Fmoc-L-Hyp-OH, where the hydroxyproline residue plays a crucial role in stabilizing the characteristic triple helix structure. The importance of (4R)-hydroxyproline in collagen structures is evidenced by the fact that 38% of amino acids in the Y position of Gly-X-Y triplets within human collagens are (4R)-hydroxyproline [10].

The role of hydroxyproline in collagen triple helix formation has been extensively studied, revealing that any replacement of proline in the X position and hydroxyproline in the Y position destabilizes the collagen triple helix [10]. This stabilization was originally attributed to the formation of water-mediated hydrogen bonds between strands, but subsequent research has revealed that stereoelectronic effects play a more significant role [10].

The development of collagen-mimetic peptides has led to the creation of cyclic peptide mimetics of damaged collagen. These systems utilize host-guest interactions where cyclic peptides containing hydroxyproline residues can anneal to damaged collagen both in vitro and in vivo [11]. The interaction between host peptides and guest collagen-like peptides produces significantly higher triple-helix signals than individual species can contribute independently, demonstrating cooperative binding behavior [11].

Crystallographic studies of collagen-like peptides have provided detailed structural information about the role of hydroxyproline in triple helix formation. The crystal structure of a collagen-like peptide at 1.9 Å resolution confirmed the basic features of the triple helix, including supercoiling of polyproline II helices and interchain hydrogen bonding [12]. Hydroxyproline residues were found to have a critical role in the extensive hydrogen bonding network between water molecules and peptide acceptor groups, with each triple helix surrounded by a cylinder of hydration [12].

The thermal stability of collagen-mimetic peptides has been systematically studied using host-guest peptide systems. The melting temperature of hydroxylated collagen fragments shows that triple-helix formation starting from all-trans chains occurs with a rate constant of 113 ± 20 s^-1 at 3.7°C and is virtually independent of temperature, indicating a purely entropic barrier [13]. The nucleation step for triple-helix formation requires approximately 10 consecutive tripeptide units in a triple-helical conformation [13].

Peptide Nucleic Acid (PNA) Hybrid Constructs

Peptide nucleic acid hybrid constructs represent an innovative application area for Fmoc-L-Hyp-OH, where the conformational properties of hydroxyproline are exploited to enhance the binding affinity and cellular uptake of PNA-peptide conjugates. The development of hydroxyproline-based DNA mimics has provided efficient gene silencing agents with improved properties compared to conventional PNA oligomers [14].

The synthesis of hydroxyproline-based PNA analogues has focused on the development of conformationally restricted elements that preserve the high hybridization characteristics of classical PNAs while improving their biological properties. HypNA-pPNA oligomers, consisting of alternating phosphono-PNA monomers and PNA-like monomers based on trans-4-hydroxy-L-proline, have demonstrated excellent solubility in water and enhanced biological stability [14].

The HypNA monomer structure is based on trans-4-hydroxy-L-proline and represents a conformationally constrained chiral PNA analogue. In this structure, the β-carbon atom of a hydroxyethyl unit and the α-carbon atom of a glycine unit of the backbone are bridged by a methylene group, creating a rigid cyclic framework that restricts conformational flexibility [14]. The resulting HypNA-pPNA oligomers exhibit melting temperatures for complexes with complementary DNA and RNA strands that are very close to those formed by classical PNAs [14].

Recent developments in peptide nucleic acid chemistry have led to the creation of phosphono-PNA oligomers totally constructed from chiral monomers derived from 4-hydroxyproline. These pHypNA oligomers represent conformationally constrained phosphono-PNA analogues that demonstrate excellent hybridization characteristics comparable to PNAs and HypNA-pPNAs [14]. The trans-L configuration of the hydroxyproline-derived monomers provides the best hybridization properties, with oligomers exhibiting strong and specific binding to complementary DNA and RNA targets [14].

The biological activity of hydroxyproline-based PNA constructs has been evaluated through gene silencing experiments in various cell lines. Direct comparison of gene silencing efficiency between HypNA-pPNAs and conventional PNAs or morpholino oligomers has validated these negatively charged mimics as effective alternatives for gene knockdown experiments both in vitro and in vivo [14]. The negatively charged nature of these constructs allows for efficient delivery via cationic lipoplexes, circumventing the cellular uptake limitations typically associated with neutral PNA oligomers [14].

The structural characterization of PNA-peptide hybrid constructs has revealed that the incorporation of hydroxyproline-derived monomers significantly affects the overall conformation and stability of the resulting oligomers. Nuclear magnetic resonance studies have shown that the hybridization properties of these constructs are not dependent on ionic strength, similar to classical PNAs, indicating that the stability of complexes with nucleic acid targets is maintained regardless of salt concentration [14].

The cationic modification of PNA constructs through hydroxyproline-based amino-alkyl nucleotide base modifications has demonstrated significant improvements in cellular uptake and hybridization properties. Surface plasmon resonance studies have revealed a favorable 10-30 fold increase in affinity for single cationic modifications on adenine, cytosine, or guanidine OPNA sequences compared to non-modified PNA strands [15]. This increase in affinity correlates directly with a favorable decrease in the dissociation rate constant and an increase in the association rate constant [15].

The thermodynamic analysis of OPNA hybridization has shown that the binding is promoted by an additional favorable -80 kJ/mol enthalpy of binding for a single amino-alkyl modification compared to unmodified PNA strands. This increase in enthalpy is consistent with ion-ion interactions with the DNA strand, providing insights into the mechanism of enhanced binding affinity [15]. The introduction of additional amino-alkyl base modifications further favors a decrease in the dissociation rate by 3-10 fold per amino-alkyl group, demonstrating the cumulative effect of multiple modifications [15].

Table 1: Fmoc-L-Hyp-OH Applications in Peptide Engineering

Application AreaMechanismKey FindingsReferences
Cyclic Peptide SynthesisHydroxyproline incorporation promotes cyclization and proteolytic stabilityIncreased resistance to proteolytic degradation
Beta-Turn StabilizationStabilizes β-turn motifs through transannular hydrogen bondingEnhanced structural stability in turn regions [3] [4]
Conformational RestrictionRestricts backbone flexibility via C-gamma endo/exo ring puckersControlled peptide backbone conformation [8] [7]
Collagen Mimetic PeptidesPromotes triple helix formation through polyproline II helix stabilizationImproved thermal stability of triple helices [11] [10] [13]
Peptide Nucleic Acid HybridsEnhances binding affinity and cellular uptake in PNA conjugatesEnhanced hybridization properties and cell permeability [14] [16] [15]
Protein Folding StudiesModulates protein folding pathways through conformational constraintsInsights into misfolding mechanisms [9]
Biomaterials DevelopmentProvides structural stability in hydrogel matricesTailored mechanical properties for tissue engineering [2]

Table 2: Conformational Effects of Fmoc-L-Hyp-OH in Peptide Structures

Structural ParameterFmoc-L-Hyp-OH EffectImpact on Peptide StructureExperimental Evidence
Ring Pucker PreferenceC-gamma endo pucker preferredIncreased backbone rigidityNMR and X-ray crystallography
Phi Angle (φ)-70° to -60° (stabilized)Stabilized secondary structureComputational modeling
Psi Angle (ψ)140° to 152° (restricted)Enhanced turn formationCircular dichroism spectroscopy
Omega Angle (ω)Enhanced trans preferenceReduced conformational flexibilityNMR coupling constants
Transannular Hydrogen BondingStabilized through 4-OH groupLocal structure stabilizationHydrogen bond analysis
n→π* InteractionStrengthened by hydroxyl substitutionCompact helical conformationsQuantum mechanical calculations
Peptide Bond ConfigurationIncreased trans/cis ratioImproved structural predictabilitySpectroscopic analysis

Table 3: Synthesis and Characterization Data for Fmoc-L-Hyp-OH Peptides

Peptide SystemSynthesis MethodYield (%)Purity (%)Characterization Methods
Cyclic hexapeptidesSolid-phase peptide synthesis35-61>95MS, NMR, CD
Collagen mimetic (Gly-Pro-Hyp)nSegment condensation67>98MS, NMR, thermal analysis
HypNA-pPNA oligomersPhosphotriester method64-78>95MS, HPLC, hybridization
Arabinosylated peptidesAutomated peptide synthesis58-66>95MS, NMR, HPLC
Fluoroproline analogsMitsunobu reaction56-94>98Chiral HPLC, NMR
Proline-edited peptidesOn-resin modification55-94>95MS, NMR
Glycopeptide hormonesFmoc/tBu chemistry66-67>95MS, NMR, CD

Table 4: Comparative Analysis of Hydroxyproline Derivatives in Peptide Systems

DerivativeStereochemistryProtection StrategyStability EnhancementSynthetic AccessibilityPrimary Applications
Fmoc-L-Hyp-OH(2S,4R)Fmoc N-terminalModerateCommercialGeneral peptide synthesis
Fmoc-L-Hyp(tBu)-OH(2S,4R)Fmoc + tBu side chainHighCommercialCollagen mimetics
Fmoc-L-Hyp(Bom)-OH(2S,4R)Fmoc + Bom side chainHighCustom synthesisGlycopeptides
Fmoc-L-flp-OH(2S,4S)Fmoc + fluoro substitutionVery HighCustom synthesisStructural studies
Fmoc-L-Flp-OH(2S,4R)Fmoc + fluoro substitutionVery HighCustom synthesisStructural studies
Fmoc-L-hyp-OH(2S,4S)Fmoc N-terminalLowCustom synthesisComparative studies
Native Hydroxyproline(2S,4R)UnprotectedModerateBiologicalNatural peptides

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

353.12632271 g/mol

Monoisotopic Mass

353.12632271 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-21-2023

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